tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate
Overview
Description
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. The structure suggests the presence of a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of a pyrazole ring attached to a prop-2-yn-1-yl group and a carbamate group. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrazole ring and the carbamate group. Pyrazoles can undergo a variety of reactions including substitutions and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Typically, carbamates are stable but can be hydrolyzed in the presence of acids or bases. Pyrazoles are typically stable aromatic compounds .Scientific Research Applications
Hydrogen Bonding Patterns
Research on similar compounds, such as substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, has focused on hydrogen-bonding patterns. These studies reveal how molecules are linked into chains or sheets through various hydrogen bonds, contributing to the understanding of molecular interactions and structures (López et al., 2010).
Synthesis and Catalysis
The synthesis of tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate-related compounds often involves complex chemical reactions. For example, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate is an important intermediate in synthesizing mTOR targeted PROTAC molecules, illustrating the compound's role in advanced synthetic routes (Zhang et al., 2022).
Crystal Structure Analysis
Studies on carbamate derivatives, including those similar to this compound, often focus on crystallography. This research provides insights into the molecular environments and interactions within the crystal structures, enhancing our understanding of molecular architecture (Das et al., 2016).
Ambient-Temperature Synthesis
Research has been conducted on the ambient-temperature synthesis of related compounds, demonstrating the possibilities of synthesizing complex molecules under mild conditions. This can have significant implications for industrial and laboratory synthesis processes (Becerra et al., 2021).
Antibacterial Activity
Certain derivatives of this compound have been studied for their antibacterial properties. This research highlights the potential medicinal applications of these compounds (Prasad, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[3-(1-methylpyrazol-4-yl)prop-2-ynyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)13-7-5-6-10-8-14-15(4)9-10/h8-9H,7H2,1-4H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSHARXAZLGTOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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